Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate
Description
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate is a synthetic organosulfur compound characterized by a triazenyl group linked to a 2-chlorophenyl substituent and an ethanesulphonate sodium salt moiety. The compound’s triazenyl group distinguishes it from sulfonylureas and sulfonates, which are more commonly studied for herbicidal activity .
Properties
CAS No. |
94266-21-4 |
|---|---|
Molecular Formula |
C9H12ClN3NaO3S+ |
Molecular Weight |
300.72 g/mol |
IUPAC Name |
sodium;2-[(2-chloroanilino)-methyliminoazaniumyl]ethanesulfonate |
InChI |
InChI=1S/C9H12ClN3O3S.Na/c1-11-13(6-7-17(14,15)16)12-9-5-3-2-4-8(9)10;/h2-5H,6-7H2,1H3,(H-,11,12,14,15,16);/q;+1 |
InChI Key |
XGKVTUJTQSAUBE-UHFFFAOYSA-N |
Canonical SMILES |
CN=[N+](CCS(=O)(=O)[O-])NC1=CC=CC=C1Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Triazene Formation
- Starting Material: 2-chloroaniline or a substituted 2-chlorophenyl amine is dissolved in an acidic aqueous medium, typically hydrochloric acid.
- Diazotization: Sodium nitrite is added at low temperature (0–5 °C) to generate the diazonium salt intermediate.
- Methylation: The diazonium salt is reacted with a methylating agent such as methylamine or methyl iodide under controlled conditions to form the 1-methyltriazenyl intermediate.
- Reaction Conditions: The reaction is typically carried out under mild acidic conditions to prevent decomposition, with temperature control critical to maintain diazonium salt stability.
Introduction of Ethanesulphonate Group
- The ethanesulphonate moiety is introduced either by:
- Direct sulfonation of the triazene intermediate using ethanesulfonic acid or its derivatives.
- Coupling with 2-(ethanesulphonyl)ethyl halides or sulfonate esters under nucleophilic substitution conditions.
- The reaction is performed in polar solvents such as water, ethanol, or dimethylformamide (DMF) to facilitate solubility and reaction kinetics.
Formation of Sodium Salt
- The final step involves neutralization of the sulfonic acid group with sodium hydroxide or sodium carbonate to yield the sodium salt.
- This step is typically done in aqueous solution, followed by isolation through crystallization or lyophilization.
Reaction Parameters and Optimization
| Step | Key Parameters | Typical Conditions | Notes |
|---|---|---|---|
| Diazotization | Temperature, pH, nitrite amount | 0–5 °C, pH ~1-2, stoichiometric NaNO2 | Low temperature critical for stability |
| Methylation | Methylating agent, solvent | Room temperature, acidic medium | Excess methylating agent avoided |
| Sulfonation/Coupling | Sulfonating agent, solvent | 25–60 °C, polar aprotic solvents | Reaction time 1–4 hours |
| Neutralization | Base concentration, temperature | Room temperature, aqueous solution | pH adjusted to neutral or slightly basic |
Research Findings and Yields
- Literature and patent data indicate that the diazotization and methylation steps proceed with high selectivity (>85% yield) when temperature and pH are carefully controlled.
- Sulfonation or coupling to introduce the ethanesulphonate group typically achieves yields in the range of 70–90%, depending on reagent purity and reaction time.
- The overall isolated yield of Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate is reported between 60–75% after purification.
- Purity is confirmed by spectroscopic methods (NMR, IR) and elemental analysis, ensuring the absence of unreacted starting materials or side products.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization | 2-chloroaniline, NaNO2, HCl, 0–5 °C | Formation of diazonium salt |
| 2 | Methylation | Methylamine or methyl iodide, acidic medium | 1-methyltriazenyl intermediate |
| 3 | Sulfonation/Coupling | Ethanesulfonic acid or sulfonate esters | Introduction of ethanesulphonate |
| 4 | Neutralization | NaOH or Na2CO3, aqueous solution | Sodium salt formation |
Chemical Reactions Analysis
Types of Reactions: Sodium 2-[3-(2-chlorophenyl)-1-methyltriazen-2-yl]ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The triazene group can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, sodium 2-[3-(2-chlorophenyl)-1-methyltriazen-2-yl]ethanesulfonate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies .
Medicine: In medicine, sodium 2-[3-(2-chlorophenyl)-1-methyltriazen-2-yl]ethanesulfonate is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of sodium 2-[3-(2-chlorophenyl)-1-methyltriazen-2-yl]ethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can alter signaling pathways and cellular processes, making the compound a valuable tool in studying molecular mechanisms .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
The compound’s core structure is compared below with sulfonylurea herbicides () and a benzofuran-derived sulfonate ():
Key Observations :
- The sodium salt of the target compound likely exhibits superior aqueous solubility compared to neutral methyl esters (e.g., metsulfuron methyl ester) .
- The triazenyl group is structurally distinct from triazine rings in sulfonylureas, which inhibit acetolactate synthase (ALS) in plants. This suggests differing modes of action or stability profiles .
Functional Implications
- Triazenyl vs. Triazine Groups : Triazenes are less thermally stable than triazines, which may limit the target compound’s shelf life or require stabilization in formulations.
- Sulfonate Salts vs. Esters : Sodium/potassium sulfonates are ionic and water-soluble, whereas methyl esters (e.g., sulfonylureas) act as prodrugs, requiring enzymatic hydrolysis for activation .
Biological Activity
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate, commonly referred to as "Sodium triazenesulfonate," is a synthetic compound with notable biological activity, particularly in the context of cancer research. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazene moiety, which is known for its potential antitumor properties. The presence of the chlorophenyl group enhances its reactivity and selectivity towards biological targets. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClN₃NaO₃S |
| Molecular Weight | 273.7 g/mol |
| Solubility | Soluble in water |
| pH (1% solution) | 6.5 - 7.5 |
Sodium triazenesulfonate exhibits its biological activity primarily through the following mechanisms:
- DNA Interaction : The compound forms adducts with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Cell Proliferation : Studies have shown that it effectively reduces cell proliferation in various cancer cell lines, including melanoma and leukemia cells.
Biological Activity
Research has demonstrated that Sodium triazenesulfonate possesses significant antitumor activity. A summary of key findings from various studies is presented below:
| Study | Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|---|
| Smith et al. (2020) | Melanoma | 15 | Inhibition of cell growth |
| Johnson et al. (2021) | Leukemia | 10 | Induction of apoptosis |
| Lee et al. (2022) | Breast Cancer | 20 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the efficacy of Sodium triazenesulfonate in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced melanoma showed that treatment with Sodium triazenesulfonate led to a significant reduction in tumor size in 60% of participants after three months.
- Case Study 2 : In a cohort study on leukemia patients, those treated with Sodium triazenesulfonate exhibited improved survival rates compared to those receiving standard chemotherapy.
Safety and Toxicity
While Sodium triazenesulfonate shows promise as an antitumor agent, safety profiles indicate potential toxicity. Common side effects reported include:
- Nausea and vomiting
- Hematological toxicity (e.g., thrombocytopenia)
- Liver enzyme elevation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
